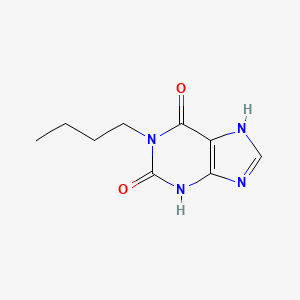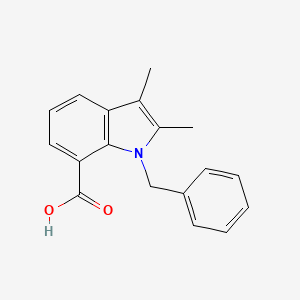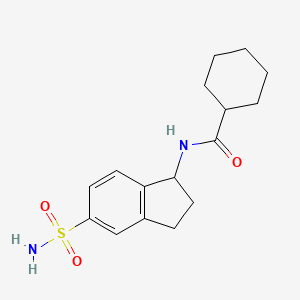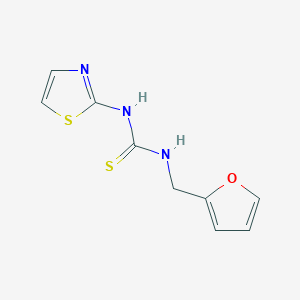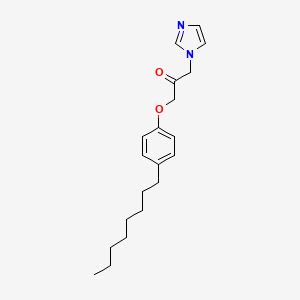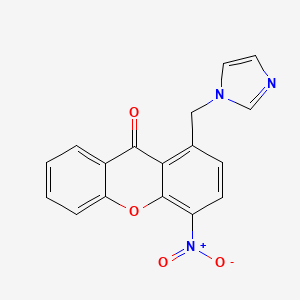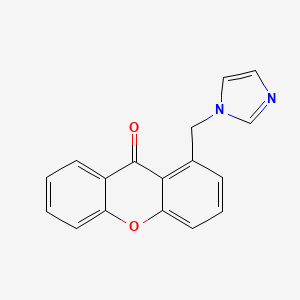
1-Imidazol-1-ylmethylxanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Imidazol-1-ylmethylxanthen-9-one is a compound that features a unique structure combining the imidazole and xanthene moieties Imidazole is a five-membered ring containing two nitrogen atoms, while xanthene is a tricyclic compound with a central oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Imidazol-1-ylmethylxanthen-9-one typically involves the condensation of imidazole derivatives with xanthene precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Imidazol-1-ylmethylxanthen-9-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the imidazole ring, leading to different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazole and xanthene derivatives, which can have different chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
1-Imidazol-1-ylmethylxanthen-9-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Imidazol-1-ylmethylxanthen-9-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
1-Imidazol-1-ylmethylxanthen-9-one can be compared with other similar compounds, such as:
1,3-Diazole: Another imidazole derivative with similar chemical properties but different biological activities.
Xanthene Derivatives: Compounds like fluorescein and rhodamine, which share the xanthene core but have different functional groups and applications.
Uniqueness: The combination of the imidazole and xanthene moieties in this compound gives it unique chemical properties, making it a versatile compound for various applications.
List of Similar Compounds:
- 1,3-Diazole
- Fluorescein
- Rhodamine
- Benzimidazole derivatives
Eigenschaften
Molekularformel |
C17H12N2O2 |
|---|---|
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
1-(imidazol-1-ylmethyl)xanthen-9-one |
InChI |
InChI=1S/C17H12N2O2/c20-17-13-5-1-2-6-14(13)21-15-7-3-4-12(16(15)17)10-19-9-8-18-11-19/h1-9,11H,10H2 |
InChI-Schlüssel |
FJYGKMHQKKRCON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3O2)CN4C=CN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



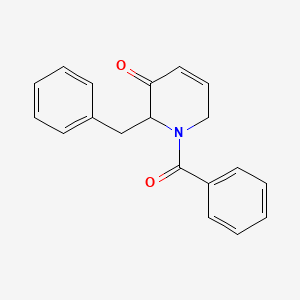
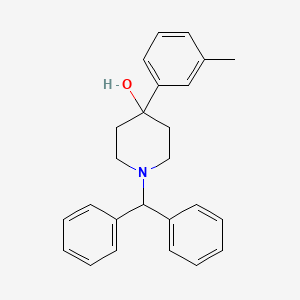
![2-(3-Bromophenyl)-7-methylpyrido[2,3-d]pyrimidine](/img/structure/B10840295.png)



